2-(benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
2-(Benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl moiety and linked to a benzylsulfonylacetamide group. The 1,3,4-oxadiazole scaffold is widely recognized for its pharmacological relevance, including antimicrobial, anti-inflammatory, and anticancer activities . The benzylsulfonyl substituent introduces strong electron-withdrawing properties, which may modulate solubility and metabolic stability .
Properties
IUPAC Name |
2-benzylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-13(10-24(20,21)9-11-5-2-1-3-6-11)16-15-18-17-14(23-15)12-7-4-8-22-12/h1-8H,9-10H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCWEWOGLEGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 361.4 g/mol. The structure includes a furan ring and an oxadiazole moiety, which are known for their pharmacological significance.
Synthesis
The synthesis typically involves multi-step organic reactions where the oxadiazole ring is formed through cyclization reactions involving suitable precursors. The introduction of the benzylsulfonyl group can be achieved via sulfonylation reactions using benzylsulfonyl chloride in the presence of a base. This synthetic route is crucial for enhancing the compound's biological activity.
Anticancer Activity
A significant focus of research on this compound has been its anticancer properties. In vitro studies have demonstrated that derivatives containing the oxadiazole ring exhibit cytotoxic effects against various cancer cell lines. For example, compounds related to 1,3,4-oxadiazole have shown promising results against human lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | <0.14 |
| Compound B | MCF-7 | 1.59 |
| Compound C | HeLa | 7.48 |
The above table illustrates the varying degrees of cytotoxicity among different compounds related to the oxadiazole structure.
The mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : Research indicates that these compounds can activate caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
- Study on Lung Cancer : A recent study reported that a derivative similar to this compound exhibited an IC50 value of less than 0.14 μM against A549 cells, indicating potent anticancer activity.
- Breast Cancer Research : Another investigation found that compounds based on this structure showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 1.59 to 7.48 μM.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The benzylsulfonyl group in the target compound contrasts with thioether (e.g., 4-methoxyphenylthio in ) or arylthio substituents in analogues. Sulfonyl groups enhance metabolic stability but may reduce solubility compared to thioethers .
- Furan-2-yl vs.
- Biological Activity Trends : Thioether-linked compounds (e.g., ) often show superior tyrosinase or SIRT2 inhibition compared to sulfonyl derivatives, possibly due to enhanced hydrogen-bonding interactions .
Physicochemical Properties
- Melting Points : Thioether derivatives (e.g., ) generally exhibit lower melting points (206–265°C) compared to sulfonamides (>300°C), suggesting stronger crystal lattice interactions in sulfonyl-containing compounds.
- Solubility : Sulfonyl groups may reduce solubility in polar solvents due to increased molecular symmetry and hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
